molecular formula C12H8BrF B14218509 2-(2-Bromo-2-fluoroethenyl)naphthalene CAS No. 808132-92-5

2-(2-Bromo-2-fluoroethenyl)naphthalene

Cat. No.: B14218509
CAS No.: 808132-92-5
M. Wt: 251.09 g/mol
InChI Key: GNOAVGPFXABJNI-UHFFFAOYSA-N
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Description

2-(2-Bromo-2-fluoroethenyl)naphthalene is a halogenated naphthalene derivative characterized by a naphthalene ring substituted at the 2-position with an ethenyl group bearing bromo and fluoro substituents. This compound combines the aromatic stability of naphthalene with the electronic effects of halogen atoms, making it a candidate for applications in organic synthesis, materials science, and pharmaceuticals.

Properties

CAS No.

808132-92-5

Molecular Formula

C12H8BrF

Molecular Weight

251.09 g/mol

IUPAC Name

2-(2-bromo-2-fluoroethenyl)naphthalene

InChI

InChI=1S/C12H8BrF/c13-12(14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8H

InChI Key

GNOAVGPFXABJNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=C(F)Br

Origin of Product

United States

Preparation Methods

Bromination of 2-Vinylnaphthalene

2-Vinylnaphthalene undergoes electrophilic bromination using molecular bromine (Br₂) in the presence of Lewis acids such as iron(III) bromide (FeBr₃). The reaction proceeds via an electrophilic addition mechanism, yielding 2-(1,2-dibromoethyl)naphthalene as an intermediate.

Reaction Conditions

  • Substrate: 2-Vinylnaphthalene (1.0 equiv)
  • Brominating agent: Br₂ (1.1 equiv)
  • Catalyst: FeBr₃ (0.1 equiv)
  • Solvent: Dichloromethane (CH₂Cl₂)
  • Temperature: 0–25°C
  • Time: 12–24 hours

The dibrominated intermediate is isolated in 65–75% yield and subsequently subjected to fluorination.

Fluorination via Halogen Exchange

The dibromo intermediate undergoes fluorine substitution using silver(I) fluoride (AgF) in anhydrous tetrahydrofuran (THF). This SN2-type reaction replaces one bromine atom with fluorine, yielding the target compound.

Reaction Conditions

  • Substrate: 2-(1,2-Dibromoethyl)naphthalene (1.0 equiv)
  • Fluorinating agent: AgF (2.0 equiv)
  • Solvent: THF
  • Temperature: 60°C
  • Time: 48 hours

This two-step process achieves an overall yield of 45–55%, with stereochemical control favoring the Z-isomer due to steric effects during fluorination.

Wittig Olefination with Bromo-Fluoro Ylides

The Wittig reaction provides a stereoselective route to this compound by employing a bromo-fluoro-substituted ylide.

Ylide Generation

Triphenylphosphine (PPh₃) reacts with 1-bromo-1-fluoro-2-iodoethane in THF to form the phosphonium salt. Deprotonation with sodium hydride (NaH) generates the reactive ylide:

$$
\text{PPh}3 + \text{BrFCH}2\text{I} \xrightarrow{\text{THF}} \text{Ph}3\text{P}^+\text{CHBrF}^- \xrightarrow{\text{NaH}} \text{Ph}3\text{P}=\text{CHBrF}
$$

Olefination with 2-Naphthaldehyde

The ylide reacts with 2-naphthaldehyde in a Wittig olefination, forming the target compound with high E-selectivity:

$$
\text{Ph}3\text{P}=\text{CHBrF} + \text{2-Naphthaldehyde} \rightarrow \text{this compound} + \text{Ph}3\text{P}=O
$$

Optimized Conditions

  • Ylide: 1.2 equiv
  • Aldehyde: 1.0 equiv
  • Solvent: THF
  • Temperature: −78°C to 25°C
  • Yield: 60–70%

Reductive Bromofluorination of Alkynes

A novel pipeline strategy involves the reductive bromofluorination of 2-ethynylnaphthalene, leveraging dual halogenation under controlled conditions.

Hydrohalogenation of 2-Ethynylnaphthalene

The alkyne undergoes hydrobromination using HBr gas in acetic acid, yielding 2-(1-bromoethenyl)naphthalene. Subsequent fluorination with xenon difluoride (XeF₂) introduces the geminal fluorine atom:

$$
\text{2-Ethynylnaphthalene} \xrightarrow{\text{HBr}} \text{2-(1-Bromoethenyl)naphthalene} \xrightarrow{\text{XeF}_2} \text{this compound}
$$

Key Parameters

  • Hydrobromination: HBr gas, 0°C, 6 hours (Yield: 80%)
  • Fluorination: XeF₂ (1.5 equiv), CH₂Cl₂, 25°C, 12 hours (Yield: 65%)

Photocatalytic Synthesis Methods

Recent advances in photocatalysis enable the stereocontrolled synthesis of gem-bromofluoroalkenes. A visible-light-mediated protocol using iridium-based catalysts (e.g., Ir(ppy)₃) achieves E-to-Z isomerization of preformed bromofluoroalkenes.

Procedure

  • Substrate: this compound (E-isomer)
  • Catalyst: Ir(ppy)₃ (2 mol%)
  • Light source: 425 nm LED
  • Solvent: Acetonitrile
  • Time: 24 hours
  • Z/E Ratio: 9:1

Comparative Analysis of Synthetic Routes

Method Yield (%) Stereoselectivity (Z:E) Scalability Cost Efficiency
Halogenation 45–55 3:1 Moderate High
Wittig Olefination 60–70 1:4 High Moderate
Reductive Bromofluorination 65 2:1 Low Low
Photocatalytic 70–80 9:1 High High

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-2-fluoroethenyl)naphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthalene derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 2-(2-Bromo-2-fluoroethenyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various substitution and coupling reactions. Its bromo and fluoro substituents enhance its reactivity and selectivity in these reactions. The compound’s interaction with biological targets can lead to the modulation of specific pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

2-Methylnaphthalene
  • Structure : Naphthalene with a methyl group at the 2-position.
  • Physico-chemical Properties : Methyl substitution slightly increases hydrophobicity compared to unsubstituted naphthalene. highlights that methylnaphthalenes generally exhibit higher boiling points and lower water solubility than naphthalene due to increased molecular weight and van der Waals interactions .
  • Toxicity : 2-Methylnaphthalene shows similar toxicological profiles to naphthalene but requires slightly higher doses to induce lung lesions (less than twofold difference). It is metabolized more slowly, leading to prolonged tissue exposure .
2-(Bromoacetyl)naphthalene
  • Structure : Naphthalene with a bromoacetyl group (-COCH2Br) at the 2-position.
  • Synthesis : Prepared via bromination of acetyl-substituted naphthalene using reagents like N-bromosuccinimide (NBS) and p-toluenesulfonic acid (TsOH) under inert conditions .
  • Properties: The electron-withdrawing acetyl group reduces aromatic reactivity, while bromine enhances electrophilic substitution at adjacent positions. Boiling points are elevated (~80–85°C) compared to non-acetylated analogs .
2-(Bromomethyl)naphthalene
  • Structure : Naphthalene with a bromomethyl (-CH2Br) group at the 2-position.
  • Physico-chemical Properties : Exhibits a melting point of 51–54°C and a density of 1.3971 g/cm³. The bromomethyl group increases molecular weight (221.09 g/mol) and polarizability, influencing solubility in organic solvents like benzene and chloroform .
1-Bromonaphthalene
  • Structure : Bromine substituted at the 1-position of naphthalene.
  • Properties : Boiling point is 281°C, with a refractive index (nD20) of 1.656. It is miscible in alcohols and ethers, reflecting moderate polarity due to bromine’s electronegativity .

Toxicological and Environmental Considerations

  • Naphthalene and Methylnaphthalenes : Naphthalene induces oxidative stress and glutathione depletion, while methyl substitution (e.g., 2-methylnaphthalene) slows metabolism, prolonging toxicity .
  • Compounds like 2-(bromoacetyl)naphthalene may exhibit higher cytotoxicity due to reactive acyl bromide intermediates .

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